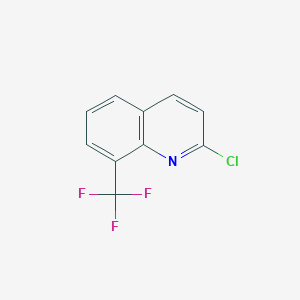

2-Chloro-8-(trifluoromethyl)quinoline

Übersicht

Beschreibung

2-Chloro-8-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5ClF3N and its molecular weight is 231.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Quinoline compounds are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

For instance, in the Suzuki–Miyaura cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Quinoline compounds are known to participate in electronically divergent processes with the metal catalyst in the suzuki–miyaura coupling reaction .

Result of Action

Quinoline compounds are known to exhibit remarkable biological activity, and some have found applications in medicine .

Biochemische Analyse

Biochemical Properties

2-Chloro-8-(trifluoromethyl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a corrosion inhibitor for mild steel in acidic media The compound’s interaction with metal surfaces suggests its ability to form protective films, which could be attributed to its adsorption properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can affect the viability of protozoan parasites like Trichomonas vaginalis by increasing reactive oxygen species production and lipid peroxidation . This suggests that this compound may have similar effects on cellular oxidative stress pathways, potentially leading to altered cell signaling and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its role as a corrosion inhibitor involves adsorption onto metal surfaces, forming a protective barrier . This adsorption likely involves interactions with metal ions and possibly other biomolecules present in the environment. Additionally, the compound’s structure suggests potential interactions with nucleophilic sites on enzymes, which could modulate their activity and influence gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, the compound has shown good stability under various conditions . Its long-term effects on cellular function require further investigation. Studies on similar compounds indicate that prolonged exposure may lead to changes in cellular metabolism and gene expression, highlighting the need for comprehensive temporal studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, general observations from related compounds suggest that low doses may have beneficial effects, such as modulating oxidative stress pathways . High doses could lead to toxic or adverse effects, including cellular damage and altered metabolic processes. Detailed dosage studies are essential to determine the threshold and toxic effects of this compound in vivo.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its potential role in oxidative stress responses suggests interactions with enzymes like lactate dehydrogenase and thioredoxin reductase . These interactions could influence the overall metabolic state of cells, affecting energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Its distribution within tissues could be affected by factors such as lipid solubility and affinity for certain cellular compartments. Understanding these transport mechanisms is crucial for optimizing its biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biochemical effects

Biologische Aktivität

2-Chloro-8-(trifluoromethyl)quinoline is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline ring with a chlorine atom at the second position and a trifluoromethyl group at the eighth position. The presence of these substituents enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₆ClF₃N |

| Molecular Weight | 215.6 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Target Interactions

Quinoline derivatives, including this compound, interact with various biological targets, including enzymes and receptors. These interactions are crucial for their antimicrobial, anticancer, and antiviral activities:

- Antimicrobial Activity : The compound has shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Activity : Studies have indicated that similar quinoline derivatives can inhibit cancer cell growth, with potential mechanisms involving apoptosis induction and cell cycle arrest .

Cellular Effects

Research indicates that this compound affects cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to increase reactive oxygen species (ROS) production in protozoan parasites like Trichomonas vaginalis, leading to enhanced lipid peroxidation and cell death.

Dosage Effects

The biological effects of this compound vary with dosage. Low doses may exhibit beneficial effects, such as reducing oxidative stress pathways, while higher concentrations can lead to cytotoxicity .

Case Studies and Research Findings

- Anticancer Activity in Zebrafish Models : A study evaluated quinoline-derived trifluoromethyl alcohols for their anticancer properties using zebrafish embryos. The results indicated that these compounds inhibited growth effectively, suggesting potential for further development in cancer therapeutics .

- Antibacterial Evaluation : In vitro studies demonstrated that this compound exhibited MIC values against S. aureus comparable to chloramphenicol, indicating its potential as an antibacterial agent .

- Molecular Docking Studies : Molecular docking studies revealed that this compound could bind effectively to the active site of DNA gyrase in bacteria, blocking its catalytic activity and thus contributing to its antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antimicrobial Agents

2-Chloro-8-(trifluoromethyl)quinoline serves as an important intermediate in the synthesis of various antimicrobial agents. Its chemical structure allows it to interact effectively with biological targets, leading to the development of drugs that combat bacterial and fungal infections .

2. Anti-inflammatory Compounds

Research indicates that this compound is involved in the development of anti-inflammatory medications. The trifluoromethyl group contributes to its efficacy by enhancing binding affinity to target enzymes involved in inflammatory pathways .

Agrochemical Applications

1. Herbicides and Fungicides

The compound is utilized in formulating agricultural chemicals such as herbicides and fungicides. Its effectiveness in controlling pests and diseases makes it crucial for crop protection strategies, enhancing agricultural productivity .

2. Crop Yield Enhancement

Through its application in agrochemical formulations, this compound aids in improving crop yields by providing effective solutions against various agricultural challenges .

Biochemical Research Applications

1. Enzyme Inhibition Studies

Researchers employ this compound in studies related to enzyme inhibition, which is vital for understanding metabolic pathways and disease mechanisms. Its ability to modulate enzyme activity makes it a useful tool in biochemical research .

2. Receptor Binding Studies

The compound is also explored for its interactions with biological receptors, aiding scientists in elucidating receptor-ligand dynamics that are crucial for drug design and therapeutic interventions .

Material Science Applications

1. Advanced Materials Development

The unique properties of this compound make it suitable for developing advanced materials such as coatings and polymers. These materials often require specific chemical resistance and stability, which this compound can provide .

Diagnostic Applications

In the field of diagnostics, this compound is investigated for creating reagents that enhance the accuracy of medical tests by detecting various biological markers. This application underscores its potential role in improving diagnostic methodologies .

Case Study 1: Antimicrobial Development

A study demonstrated the synthesis of novel antimicrobial agents based on this compound derivatives. These compounds exhibited potent activity against resistant bacterial strains, highlighting their potential in addressing antibiotic resistance challenges.

Case Study 2: Agricultural Efficacy

Field trials involving formulations containing this compound showed significant improvements in crop health and yield compared to untreated controls. The results indicated its effectiveness as a fungicide against common plant pathogens.

Eigenschaften

IUPAC Name |

2-chloro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7(9(6)15-8)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTIMPLUHKAFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652877 | |

| Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920494-31-1 | |

| Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920494-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.